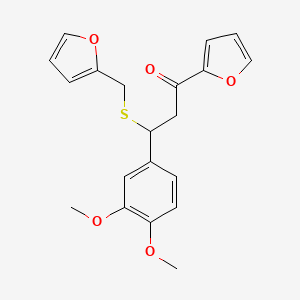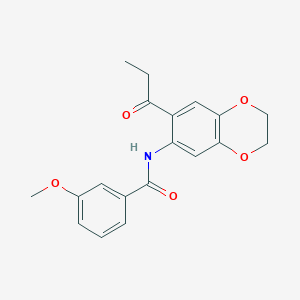![molecular formula C19H15N3O B11664499 N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B11664499.png)
N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazone and pyridine groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar structure but with biphenyl instead of pyridine.
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BENZYLIDENE-CARBOHYDRAZIDE: Contains a benzylidene group instead of pyridine.
Uniqueness
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both biphenyl and pyridine groups, which can enhance its coordination ability and biological activity. The combination of these groups allows for the formation of more stable and diverse metal complexes, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(18-10-12-20-13-11-18)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,22,23)/b21-14+ |
InChI Key |
NDCMMVXKSMSDEZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11664416.png)
![methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11664417.png)
![methyl 4-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11664419.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664431.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664448.png)
![(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11664450.png)
![methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11664456.png)
![4-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664476.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11664477.png)

![N-benzyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11664488.png)
![2-[1-benzyl-2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664489.png)
![2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11664510.png)

